Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2120439-13-4
VCID: VC4578757
InChI: InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(15)11(16)18-4/h9-10,15H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)O
Molecular Formula: C13H23NO5
Molecular Weight: 273.329

Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

CAS No.: 2120439-13-4

Cat. No.: VC4578757

Molecular Formula: C13H23NO5

Molecular Weight: 273.329

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate - 2120439-13-4

Specification

CAS No. 2120439-13-4
Molecular Formula C13H23NO5
Molecular Weight 273.329
IUPAC Name tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(15)11(16)18-4/h9-10,15H,5-8H2,1-4H3
Standard InChI Key SKZQTWKTEQZFHW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)O

Introduction

Structural Analysis and Molecular Features

The compound’s structure integrates three key components:

  • Piperidine Ring: A six-membered heterocycle with one nitrogen atom, providing conformational rigidity and serving as a scaffold for further substitutions .

  • 1-Hydroxy-2-Methoxy-2-Oxoethyl Side Chain: A branched ethyl group featuring a hydroxyl (-OH) at the α-position, a methoxy (-OCH₃) at the β-position, and a ketone (=O) at the γ-position. This arrangement introduces both electrophilic (ketone) and nucleophilic (hydroxyl) sites, enabling reactions such as oxidations, esterifications, or nucleophilic additions.

  • Tert-Butyl Carbamate (Boc) Protecting Group: The Boc group shields the piperidine nitrogen, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions for downstream functionalization .

Comparative Analysis with Analogues:

  • Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate : Lacks the hydroxyl group, highlighting the target compound’s unique capacity for hydrogen bonding and redox reactivity.

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate: Positions the hydroxyl on the piperidine ring rather than the side chain, altering solubility and intermolecular interactions.

Synthetic Strategies and Optimization

Retrosynthetic Pathways

The synthesis can be approached via:

  • Piperidine Functionalization: Starting from Boc-protected piperidine-4-carboxylic acid, introduce the hydroxy-methoxy-oxoethyl side chain through sequential alkylation and oxidation steps.

  • Side Chain Assembly: Construct the ethyl moiety separately, followed by coupling to the piperidine ring.

Stepwise Synthesis Protocol

  • Boc Protection: React piperidin-4-ylmethanol with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine as a base to form tert-butyl piperidine-1-carboxylate .

  • Side Chain Introduction:

    • Alkylation: Treat with methyl acrylate under Michael addition conditions to attach the methoxy-oxoethyl group.

    • Hydroxylation: Oxidize the α-position using a mild oxidizing agent (e.g., OsO₄ for dihydroxylation, followed by selective reduction) to install the hydroxyl group .

  • Purification: Isolate via column chromatography (hexane/ethyl acetate gradient) and recrystallize from ethanol .

Optimization Challenges:

  • Regioselectivity: Ensuring hydroxylation occurs exclusively at the α-position requires controlled reaction conditions (e.g., low temperatures, catalytic asymmetric induction).

  • Ester Stability: The methoxy group may undergo transesterification under basic conditions; anhydrous environments and non-nucleophilic bases (e.g., DBU) mitigate this.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.44 (s, 9H, Boc tert-butyl)

    • δ 3.68 (s, 3H, OCH₃)

    • δ 4.10–4.30 (m, 2H, piperidine N-CH₂)

    • δ 4.85 (br s, 1H, -OH, exchangeable with D₂O)

    • δ 2.50–2.80 (m, 4H, piperidine ring and CH₂CO) .

  • ¹³C NMR:

    • δ 28.1 (Boc CH₃), δ 80.5 (Boc quaternary C), δ 170.2 (ester C=O), δ 209.5 (ketone C=O) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ (C=O stretch, ester and ketone)

  • Broad band at ~3400 cm⁻¹ (-OH stretch).

Mass Spectrometry (HRMS)

  • Molecular Ion: [M+H]⁺ at m/z 288.1443 (calculated for C₁₄H₂₅NO₅: 288.1445) .

Applications in Pharmaceutical and Polymer Chemistry

Drug Intermediate

The compound’s hydroxyl and ester groups facilitate derivatization into prodrugs or kinase inhibitors. For example, analogous structures are precursors to Vandetanib, a tyrosine kinase inhibitor used in cancer therapy .

Polymer Synthesis

The hydroxyl group enables ring-opening polymerization (ROP) with lactones or carbonates, yielding biodegradable polyesters with tunable thermal properties.

Comparative Reactivity

DerivativeKey Functional GroupsPrimary Application
Target Compound-OH, -OCH₃, =OMultifunctional intermediate
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate -OCH₃, =OEsterification substrates
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate-OCH₃, -COOEtAntimicrobial agents

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